Methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as chlorophenyl, dimethoxyphenyl, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction. The reaction typically includes:
- Aldehyde (4-chlorobenzaldehyde)
- β-Ketoester (methyl acetoacetate)
- Ammonium acetate
- Dimethoxybenzaldehyde
The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form quinoline derivatives.
- Reduction : Reduction reactions can lead to the formation of dihydroquinoline derivatives.
- Substitution : The aromatic rings can undergo electrophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
- Substitution : Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
- Oxidation : Quinoline derivatives.
- Reduction : Dihydroquinoline derivatives.
- Substitution : Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
- Chemistry : Used as a building block in organic synthesis for the development of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
- Industry : Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds:
- Methyl 7-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 7-(4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness: Methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
methyl 7-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-14-23(26(30)33-4)24(19-10-9-18(31-2)13-22(19)32-3)25-20(28-14)11-16(12-21(25)29)15-5-7-17(27)8-6-15/h5-10,13,16,24,28H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXFUWVLTJIUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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